Ramelteon-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
262.36 g/mol |
IUPAC Name |
3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3 |
InChI Key |
YLXDSYKOBKBWJQ-JHFOHIRNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ramelteon-d3, focusing on its molecular interactions, signaling pathways, and the pharmacological implications of its isotopic substitution. This document synthesizes data from preclinical and clinical studies of the parent compound, ramelteon, and integrates the established principles of deuteration in drug development.
Introduction: Ramelteon and the Role of Deuteration
Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It mimics the natural sleep-promoting effects of endogenous melatonin by acting on receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[3][4] this compound is a deuterated analog of ramelteon, meaning specific hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5]
The primary rationale for deuteration is to favorably alter a drug's pharmacokinetic profile through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a site of metabolism can significantly slow this process.[1] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by altering metabolite formation.
Core Mechanism of Action: Selective Melatonin Receptor Agonism
The fundamental mechanism of action for this compound is identical to that of ramelteon. It functions as a full agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[1][4]
-
MT1 Receptor: Activation of the MT1 receptor is believed to be responsible for the suppression of neuronal firing in the SCN, leading to the promotion of sleepiness and sleep onset.[3][6]
-
MT2 Receptor: Activation of the MT2 receptor is thought to mediate the phase-shifting effects of melatonin on the circadian rhythm, helping to realign the sleep-wake cycle.[3][7]
Ramelteon exhibits high selectivity for MT1 and MT2 receptors with negligible affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, serotonin, and opioids.[4][8] This high selectivity accounts for its favorable safety profile, lacking the abuse potential, dependence, or withdrawal symptoms associated with other hypnotic classes.[8][9]
Intracellular Signaling Pathway
Upon binding of ramelteon to the MT1 or MT2 receptor, the receptor undergoes a conformational change, activating its associated inhibitory G-protein (Gαi). This activation initiates a signaling cascade:
-
The Gαi subunit dissociates from the βγ subunit.
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][10]
The reduction in cAMP levels subsequently modulates the activity of downstream effectors like protein kinase A (PKA), ultimately altering neuronal firing rates in the SCN and promoting sleep.[11] Studies have also suggested that ramelteon's actions may involve other signaling pathways, such as the suppression of the TNF-α/NF-κB pathway, which could contribute to anti-inflammatory effects.
Pharmacological Properties: Quantitative Data
Ramelteon demonstrates higher binding affinity for melatonin receptors compared to melatonin itself.[1] Its major metabolite, M-II, is also pharmacologically active, though less potent than the parent compound.[4]
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) |
|---|---|---|---|
| Ramelteon | Human MT1 | 14[12][13] | 21.2[4][12] |
| Human MT2 | 112[12][13] | 53.4[4][12] | |
| MT3 (Quinone Reductase 2) | 2,650,000[12] | - | |
| Melatonin | Human MT1 | ~84 (6x lower than Ramelteon)[4] | 77.8[4] |
| Human MT2 | ~1792 (16x lower than Ramelteon)[1] | 904.0[4] | |
| M-II (Metabolite) | Human MT1 | ~208[1] | 17-25x less potent than Ramelteon[4] |
| | Human MT2 | ~1470[1] | 17-25x less potent than Ramelteon[4] |
Pharmacokinetics and the Impact of Deuteration
Ramelteon undergoes rapid and extensive first-pass metabolism, resulting in very low oral bioavailability (1.8%).[9] Metabolism is primarily mediated by CYP1A2 (major), with minor contributions from CYP2C and CYP3A4 enzymes.[2][9] The primary metabolic pathways are oxidation via hydroxylation and carbonylation.[9]
The deuteration in this compound is strategically placed to slow this rapid metabolism. By strengthening the chemical bonds at key metabolic sites, the KIE is expected to reduce the rate of breakdown by CYP1A2.
Expected Pharmacokinetic Changes in this compound (vs. Ramelteon):
-
Increased Half-Life (t½): Slower metabolism would prolong the presence of the active drug in circulation.
-
Increased Bioavailability (F): A reduction in first-pass metabolism would allow more of the administered dose to reach systemic circulation.
-
Increased Cmax and AUC: Higher peak plasma concentration and overall drug exposure are anticipated.
-
Altered Metabolite Profile: The formation rate of metabolites, including the active M-II, would be reduced.
Table 2: Pharmacokinetic Parameters of Ramelteon
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Total Absorption | ≥84% | [8][9] |
| Oral Bioavailability | 1.8% | [9] |
| Tmax (fasted) | ~0.75 hours | [9] |
| Distribution | ||
| Protein Binding | ~82% (mainly albumin) | [9] |
| Metabolism | ||
| Primary Enzyme | CYP1A2 | [8][9] |
| Minor Enzymes | CYP2C family, CYP3A4 | [9] |
| Active Metabolite | M-II | [9] |
| Elimination | ||
| Elimination Half-life (t½) | 1 - 2.6 hours | [9] |
| M-II Half-life (t½) | 2 - 5 hours | [9] |
| Excretion | ~84% urine, ~4% feces |[9] |
Experimental Protocols
The following sections describe generalized protocols for the key assays used to characterize the pharmacology of ramelteon.
Radioligand Receptor Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Preparation of Membranes: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The membranes are washed and stored at -80°C.[14]
-
Assay Incubation: Thawed cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).[14]
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[14]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., melatonin). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby determining its functional potency (IC50 or EC50).
Methodology:
-
Cell Culture: Whole CHO cells expressing MT1 or MT2 receptors are plated in multi-well plates (e.g., 384-well) and cultured overnight.
-
Cell Stimulation: The cell culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production.[4][15]
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells. The agonist activity of the compound will inhibit the forskolin-stimulated cAMP production.[4]
-
Cell Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, often based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology.[15][16]
-
Data Analysis: The signal generated is inversely proportional to the cAMP concentration. A standard curve is used to convert the signal to cAMP concentration. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP level, is calculated.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ramelteon - Wikipedia [en.wikipedia.org]
- 10. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ramelteon-d3, a deuterated analog of the melatonin receptor agonist, Ramelteon. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting data in a clear and accessible format to support research and development activities.
Introduction
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors and is utilized in the treatment of insomnia. Deuterium-labeled analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays due to their similar chemical properties and distinct mass from the parent drug. This guide outlines a practical synthetic route to this compound and the expected analytical methods for its characterization.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved by introducing the deuterium labels in the final step of the Ramelteon synthesis, specifically during the acylation of the key amine intermediate. This strategy leverages the readily available advanced intermediate of Ramelteon.
Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine. The first step is the preparation of the deuterated acylating agent, propionyl-d3 chloride, followed by the amidation reaction to yield this compound.
Experimental Protocols
Step 1: Synthesis of Propionyl-d3 chloride
Propionyl-d3 chloride can be prepared from commercially available propionic-d3 acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Materials:
-
Propionic-d3 acid
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
-
Procedure:
-
To a solution of propionic-d3 acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude propionyl-d3 chloride can be used directly in the next step or purified by distillation.
-
Step 2: Synthesis of this compound
The final step involves the acylation of the amine intermediate with the prepared propionyl-d3 chloride.[1]
-
Materials:
-
(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine
-
Propionyl-d3 chloride
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine in anhydrous DCM and cool the solution to 0 °C.
-
Add the non-nucleophilic base (1.5 equivalents) to the solution.
-
Slowly add a solution of propionyl-d3 chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Characterization of this compound
The successful synthesis and purity of this compound must be confirmed through various analytical techniques. The key methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Analytical Data
While specific experimental data for this compound is not widely published, the expected data can be predicted based on the structure and known data for Ramelteon.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₈D₃NO₂ |
| Molecular Weight | 262.36 g/mol |
| Appearance | White to off-white solid |
| Isotopic Purity | ≥ 98% |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.1 | d | 1H | Aromatic CH | |
| ~6.8 | d | 1H | Aromatic CH | |
| ~5.8 | t | 1H | NH | |
| ~4.6 | t | 2H | O-CH₂ | |
| ~3.5 | m | 2H | N-CH₂ | |
| ~3.2 | t | 2H | Ar-CH₂ | |
| ~2.9 | m | 1H | CH (chiral center) | |
| ~2.7 | m | 2H | CH₂ | |
| ~2.2 | q | 0H | CO-CH₂ (deuterated) | The signal for the methylene protons of the propionyl group is expected to be absent or significantly reduced. |
| ~1.1 | t | 0H | CH₃ (deuterated) | The signal for the methyl protons of the propionyl group is expected to be absent or significantly reduced. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (ppm) | Assignment | Notes |
| ~173 | C=O | |
| ~158 | Aromatic C-O | |
| ~138 | Aromatic C | |
| ~131 | Aromatic C | |
| ~128 | Aromatic CH | |
| ~125 | Aromatic C | |
| ~111 | Aromatic CH | |
| ~71 | O-CH₂ | |
| ~42 | N-CH₂ | |
| ~39 | CH (chiral center) | |
| ~37 | Ar-CH₂ | |
| ~30 | CH₂ | |
| ~29 | CO-CH₂ (deuterated) | The signal for the methylene carbon of the propionyl group may appear as a multiplet with reduced intensity due to C-D coupling. |
| ~10 | CH₃ (deuterated) | The signal for the methyl carbon of the propionyl group may appear as a multiplet with reduced intensity due to C-D coupling. |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Predicted m/z | Notes |
| ESI+ | [M+H]⁺ | 263.19 | The molecular ion peak is expected to be shifted by +3 mass units compared to unlabeled Ramelteon (m/z 260.17). |
| ESI+ | [M+Na]⁺ | 285.17 | The sodium adduct is also expected to show a +3 mass unit shift. |
| MS/MS Fragments | Varies | Varies | Fragmentation pattern will be similar to Ramelteon, but fragments containing the deuterated propionyl group will exhibit a corresponding mass shift. |
Characterization Workflow
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on a late-stage deuterium labeling strategy. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target molecule. This information is intended to facilitate the use of this compound as a reliable internal standard in various research and drug development applications.
References
A Technical Guide to the Melatonin Receptor Binding Affinity of Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Ramelteon-d3 for the melatonin receptors MT1 and MT2. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.
A Note on this compound: this compound is a deuterated isotopologue of Ramelteon. In drug development, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—is primarily employed to alter a drug's pharmacokinetic profile, typically by reducing the rate of metabolic breakdown.[1][2] This modification of the carbon-hydrogen bond to a stronger carbon-deuterium bond can lead to a longer half-life.[1] Crucially, this isotopic substitution is not expected to significantly alter the pharmacodynamic properties of the molecule, such as its shape, size, or affinity for its target receptors.[1][2][3] Therefore, the binding affinity data for Ramelteon presented herein is considered a direct and accurate surrogate for the binding affinity of this compound.
Quantitative Binding and Functional Affinity Data
Ramelteon is a potent and highly selective agonist for the MT1 and MT2 melatonin receptors.[4] Its affinity is significantly higher than that of endogenous melatonin, demonstrating its robust interaction with the receptor binding pocket.[4][5] The compound shows extremely weak affinity for the MT3 binding site and no measurable affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, and opiates, highlighting its specific mechanism of action.[4][6]
The binding and functional parameters, determined using recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells, are summarized below.
| Parameter | Receptor | Value (pM) | Compound | Notes |
| Binding Affinity (Ki) | MT1 | 14.0[4][7] | Ramelteon | Determined by radioligand competition assay.[4] |
| MT2 | 112[4][7] | Ramelteon | Demonstrates ~8-fold selectivity for MT1 over MT2.[4][7] | |
| Functional Activity (IC50) | MT1 | 21.2[7][8] | Ramelteon | Inhibition of forskolin-stimulated cAMP production.[4][7][8] |
| MT2 | 53.4[7][8] | Ramelteon | Inhibition of forskolin-stimulated cAMP production.[7][8] |
Melatonin Receptor Signaling Pathway
Both MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[9][10] Upon agonist binding, such as by Ramelteon, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to the second messenger cyclic AMP (cAMP), leading to downstream cellular effects that regulate sleep and circadian rhythms.[8][9][10]
Experimental Protocols
The binding affinity (Ki) of Ramelteon is typically determined using a competitive radioligand binding assay. The functional activity (IC50) is assessed via a functional assay measuring the inhibition of cAMP production.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (Ramelteon) by measuring how effectively it competes with a radiolabeled ligand for binding to the target receptor.
-
Receptor Source : Cell membranes are prepared from CHO cells stably expressing recombinant human MT1 or MT2 receptors.[4][11]
-
Radioligand : 2-[125I]-iodomelatonin, a high-affinity radioligand for melatonin receptors, is used at a fixed concentration (e.g., 40 pM).[11]
-
Assay Buffer : A typical buffer is 50 mM Tris-HCl (pH 7.4) containing magnesium and EDTA.[12]
-
Procedure :
-
Incubation : Receptor membranes are incubated with the radioligand and a range of concentrations of unlabeled Ramelteon.[11]
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium (e.g., 150 minutes at 25°C).[11][13]
-
Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[11][13]
-
Washing : The filters are washed with ice-cold buffer to remove any remaining non-specifically bound radioligand.[11][13]
-
Quantification : The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.[11][13]
-
-
Data Analysis :
-
Competition Curve : A plot is generated showing the percentage of radioligand binding versus the concentration of Ramelteon.
-
IC50 Determination : The concentration of Ramelteon that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from this curve.
-
Ki Calculation : The IC50 value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Functional Assay: cAMP Inhibition
This assay measures the ability of Ramelteon to act as an agonist by quantifying its effect on the receptor's signaling pathway.
-
Cell Line : CHO cells expressing human MT1 or MT2 receptors are used.[4]
-
Procedure :
-
Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.[4]
-
The stimulated cells are then treated with varying concentrations of Ramelteon.
-
Ramelteon's agonistic action at the Gi-coupled MT1/MT2 receptors inhibits the forskolin-stimulated adenylyl cyclase activity.[4][8]
-
The resulting concentration of intracellular cAMP is measured.
-
-
Data Analysis : The concentration of Ramelteon that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined, providing a measure of its functional potency.[8]
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 11. apexbt.com [apexbt.com]
- 12. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
Technical Guide: Pharmacokinetics of Ramelteon in Animal Models and the Role of Ramelteon-d3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) approved for the treatment of insomnia. Its pharmacokinetic (PK) profile is characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability. Preclinical studies in animal models, including rats, dogs, and monkeys, were foundational in establishing its safety and metabolic profile, guiding the design of human clinical trials. This document provides an in-depth overview of the pharmacokinetics of Ramelteon, with a focus on data derived from key animal models. It also details the critical role of its deuterated analogue, Ramelteon-d3, in the bioanalytical methods required for accurate quantification. While detailed quantitative PK parameters from these preclinical studies are not widely published in a comparative format, this guide synthesizes available information from regulatory submissions and scientific literature to provide a comprehensive overview.
Mechanism of Action & Signaling Pathway
Ramelteon is a tricyclic synthetic analog of melatonin that acts as a full agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain. The SCN is the body's "master clock" that regulates circadian rhythms, including the sleep-wake cycle.[1] The activity of Ramelteon at these receptors is believed to contribute to its sleep-promoting properties.[1] Unlike many traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates.[1]
The binding of Ramelteon to MT1 and MT2 receptors initiates a G-protein coupled signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream neuronal firing, mimicking the natural effects of melatonin.
References
In Vitro Metabolism of Ramelteon-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of Ramelteon-d3, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details the metabolic pathways, identifies the key enzymes involved, presents available quantitative data, and outlines experimental protocols relevant to the study of its biotransformation.
Introduction
Ramelteon is a hypnotic agent indicated for the treatment of insomnia characterized by difficulty with sleep onset. It undergoes extensive first-pass metabolism, leading to a low oral bioavailability of the parent drug. Understanding the in vitro metabolism of Ramelteon, and by extension its deuterated isotopologue this compound, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical settings. This compound is commonly used as an internal standard in bioanalytical methods for the quantification of Ramelteon and its metabolites due to its similar physicochemical properties. While the metabolic pathways are expected to be identical, the rate of metabolism may be slightly altered due to the kinetic isotope effect of deuterium substitution, a factor to consider in quantitative studies.
Metabolic Pathways of Ramelteon
The in vitro metabolism of Ramelteon is complex, involving both Phase I and Phase II biotransformations. The primary routes of metabolism include oxidation and subsequent glucuronidation.
Phase I Metabolism
Phase I metabolism of Ramelteon is primarily oxidative and mediated by the cytochrome P450 (CYP) enzyme system in the liver. This leads to the formation of several metabolites through various reactions including hydroxylation, carboxylation, and ring-opening of the furan ring.[1][2] In human liver microsomes, at least eight metabolites have been identified, formed through six distinct pathways, with hydroxylation being the predominant route.[3]
The major identified Phase I metabolites of Ramelteon are:
-
M-II (Hydroxylated Ramelteon): The major and pharmacologically active metabolite, formed by hydroxylation of the propionamide side chain.[1][2]
-
M-III: A carboxy-metabolite.[1]
-
M-IV: Formed by the hydroxylation of the M-III metabolite.[1][2]
The metabolic cascade is initiated by CYP enzymes, with subsequent oxidation of initial metabolites leading to a variety of products.
Phase II Metabolism
Following Phase I oxidation, Ramelteon and its primary metabolites undergo Phase II conjugation reactions, primarily glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion. The specific UGT isoforms involved in Ramelteon glucuronidation have not been fully elucidated in the reviewed literature.
Enzymes Involved in Ramelteon Metabolism
Cytochrome P450 Isoforms
In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the key P450 isoforms responsible for the metabolism of Ramelteon.
-
CYP1A2: This is the major enzyme involved in the hepatic metabolism of Ramelteon.[2][3]
-
CYP2C Subfamily: This subfamily, including isoforms like CYP2C9 and CYP2C19, plays a significant, albeit secondary, role.[2][3]
-
CYP3A4: This isoform is involved to a minor extent in the hepatic metabolism of Ramelteon.[2][3]
The relative contribution of these enzymes to the overall hepatic metabolism of Ramelteon has been estimated as follows:
| Enzyme | Contribution to Hepatic Metabolism |
| CYP1A2 | ~49%[3] |
| CYP2C19 | ~42%[3] |
| CYP3A4 | ~8.6%[3] |
Quantitative Data on Ramelteon Metabolism
Quantitative analysis of Ramelteon metabolism reveals significant inter-individual variability and highlights the importance of the active metabolite, M-II.
Metabolite Exposure
The systemic exposure to the major active metabolite, M-II, is substantially higher than that of the parent drug, Ramelteon. In human serum, the exposure to M-II is approximately 20- to 100-fold greater than that of Ramelteon.[4] This is a critical consideration in understanding the overall pharmacodynamic effect of Ramelteon administration.
| Compound | Relative Exposure vs. Ramelteon | Pharmacological Activity |
| Ramelteon | 1x | Active |
| M-II | 20-100x[4] | Active |
| M-I, M-III, M-IV | - | Inactive or Negligible |
Enzyme Kinetics
Detailed enzyme kinetic parameters (Km and Vmax) for the formation of each specific metabolite by individual CYP isoforms are not extensively available in the public domain. However, the significant contribution of CYP1A2 and CYP2C19 suggests that these enzymes have a high affinity and/or capacity for Ramelteon metabolism.
Experimental Protocols
This section outlines a general experimental workflow for characterizing the in vitro metabolism of this compound using human liver microsomes and recombinant CYP enzymes.
Incubation with Human Liver Microsomes (HLM)
Objective: To determine the overall metabolic stability and profile of this compound in a complex enzyme system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (e.g., final concentration of 0.5 mg/mL), potassium phosphate buffer, and this compound (e.g., final concentration of 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Reaction Phenotyping with Recombinant CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound and to determine the kinetics of metabolite formation by each enzyme.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Other materials as listed in section 5.1
Procedure:
-
Follow a similar procedure as described for HLM, but replace HLM with individual recombinant CYP enzymes (e.g., at a concentration of 10-50 pmol/mL).
-
Incubate this compound with each CYP isoform separately.
-
For enzyme kinetic studies, vary the concentration of this compound over a range (e.g., 0.1 to 100 µM) and measure the initial rate of metabolite formation.
-
Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax values for each metabolite formed by each enzyme.
Analytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and its metabolites.
General Parameters:
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water containing a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
Specific MRM transitions for Ramelteon, its metabolites, and the deuterated internal standard (if different from the analyte) need to be optimized.
Conclusion
The in vitro metabolism of this compound is a multifaceted process predominantly driven by CYP1A2 and the CYP2C subfamily, leading to the formation of multiple metabolites, with M-II being the major and pharmacologically active species. Subsequent glucuronidation facilitates the excretion of these metabolites. While the overall metabolic pathways are well-characterized, a deeper understanding of the enzyme kinetics for each specific metabolic route would further enhance the predictive power of in vitro studies. The provided experimental protocols offer a robust framework for researchers to investigate the biotransformation of this compound and similar compounds. The use of this compound in such studies must account for the potential, albeit likely small, kinetic isotope effect on the rate of its metabolism compared to the non-deuterated parent drug.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ramelteon-d3 CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ramelteon-d3, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document covers its chemical identity, supplier information, mechanism of action, and relevant experimental data and protocols to support research and development activities.
Chemical Identity and Supplier Information
This compound is a stable isotope-labeled version of Ramelteon, used as an internal standard in pharmacokinetic studies and as a research chemical. There are two primary forms of deuterated Ramelteon available, each with a distinct CAS number.
Table 1: this compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| rac this compound | 1185146-24-0 | C₁₆H₁₈D₃NO₂ | 262.36[1][2] |
| This compound | 1432057-38-9 | C₁₆H₁₈D₃NO₂ | 262.36 |
Table 2: Supplier Information for this compound
| CAS Number | Supplier(s) |
| 1185146-24-0 | Santa Cruz Biotechnology[1], Simson Pharma[3], Pharmaffiliates[4], Clearsynth[5], Artis Standards[2] |
| 1432057-38-9 | MedChemExpress[6], Cleanchem[7], Chem-Space |
Mechanism of Action: Melatonin Receptor Agonism
Ramelteon exerts its therapeutic effects through selective agonism of the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.
-
MT1 Receptor Activation: Primarily associated with the promotion of sleep onset.
-
MT2 Receptor Activation: Believed to be involved in the phase-shifting effects on the circadian rhythm.
By activating these G-protein coupled receptors, Ramelteon mimics the effects of endogenous melatonin, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the regulation of the sleep-wake cycle.
References
- 1. scbt.com [scbt.com]
- 2. Ramelteon D3 [artis-standards.com]
- 3. Rac Ramelteon D3 | CAS No- 1185146-24-0 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Ramelteon using Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Accurate and precise quantification of Ramelteon in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides a detailed protocol for the quantitative analysis of Ramelteon in human plasma using a stable isotope-labeled internal standard, Ramelteon-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method accuracy and precision.
Mechanism of Action: Signaling Pathway
Ramelteon exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][4][5] The SCN is the body's primary circadian pacemaker, regulating the sleep-wake cycle.[1][5] By binding to and activating MT1 and MT2 receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the transition from wakefulness to sleep.[1][5] This mechanism of action is distinct from other hypnotic agents that typically target GABA receptors.[1][4]
References
- 1. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramelteon - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note and Protocol for the Preparation of Ramelteon-d3 Solution for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ramelteon-d3, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the preparation of this compound solutions for use as an internal standard in LC-MS/MS assays.
Data Presentation
Table 1: Recommended Solvents and Concentration Ranges
| Parameter | Recommendation | Rationale/Reference |
| Primary Solvent | Methanol or Acetonitrile | Ramelteon is soluble in polar organic solvents. Methanol and acetonitrile are commonly used for sample preparation in Ramelteon bioanalysis.[1][2] |
| Stock Solution Concentration | 100 µg/mL - 1 mg/mL | A high concentration stock solution allows for minimal volume addition to biological samples, reducing matrix disruption. |
| Working Standard Concentration | 10 ng/mL - 100 ng/mL | This concentration range is typical for internal standards and aligns with the expected concentration of Ramelteon in clinical and preclinical studies.[3][4][5] |
| Final Concentration in Sample | 1 ng/mL - 10 ng/mL | The final concentration of the internal standard should be comparable to the analyte concentration in the middle of the calibration curve for optimal performance. |
Table 2: Mass Spectrometric Parameters for Ramelteon and a Putative this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ramelteon | 260.1 | 173.1 | User Determined |
| This compound (putative) | 263.1 | 176.1 | User Determined |
Note: The mass transitions for this compound are predicted based on a +3 Da shift from the parent compound. The optimal collision energy must be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)
-
Accurately weigh 1 mg of this compound reference standard using a calibrated analytical balance.
-
Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of methanol (or acetonitrile) to the flask.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Add methanol (or acetonitrile) to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled amber glass vial for storage.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound Working Internal Standard Solution (100 ng/mL)
-
Allow the this compound stock solution (100 µg/mL) to equilibrate to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of 50:50 (v/v) methanol:water.
-
Vortex briefly to mix.
-
Add 50:50 (v/v) methanol:water to the flask up to the 100 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This working solution is now ready for spiking into samples and calibration standards.
-
Store the working solution at 2-8°C when not in use. It is recommended to prepare fresh working solutions weekly.
Protocol 3: Spiking of Samples with this compound Working Solution
-
For a typical protein precipitation extraction, add a small, precise volume of the this compound working solution (e.g., 10 µL of 100 ng/mL) to the biological matrix (e.g., 100 µL of plasma or serum).
-
Vortex briefly to mix.
-
Proceed with the sample extraction procedure (e.g., protein precipitation with 3 volumes of cold acetonitrile).
Mandatory Visualizations
Caption: Workflow for this compound Solution Preparation and Sample Analysis.
Caption: Decision Pathway for Ensuring Complete Dissolution of this compound Stock.
References
- 1. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Ramelteon in Human Plasma by LC-MS/MS for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It acts on the MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, which is the body's primary circadian pacemaker.[3][4] Unlike traditional hypnotics, Ramelteon shows no significant affinity for GABA receptors, which may contribute to its favorable safety profile and low potential for abuse.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for understanding its efficacy and safety. This involves quantifying the concentration of Ramelteon and its major active metabolite, M-II, in biological matrices over time.[3][5]
This document provides a detailed protocol for the sensitive and selective quantification of Ramelteon in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ramelteon-d3, a stable isotope-labeled version of the drug, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.
Mechanism of Action: Melatonin Pathway Regulation
Ramelteon mimics the action of endogenous melatonin, binding with high affinity to the MT1 and MT2 receptors located in the SCN.[3] Activation of these G-protein coupled receptors is believed to regulate the sleep-wake cycle, thereby promoting the onset of sleep.[4]
Caption: Ramelteon's mechanism of action in the SCN.
Analytical Method and Protocol
This protocol describes a robust LC-MS/MS method for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma. The procedure utilizes a simple and efficient protein precipitation step for sample preparation.
Experimental Workflow
The overall workflow for sample analysis is a streamlined process designed for high-throughput pharmacokinetic studies. It begins with plasma sample collection, followed by the addition of the internal standard, sample clean-up, and finally, instrumental analysis.
Caption: General workflow for plasma sample preparation and analysis.
Materials and Reagents
-
Analytes: Ramelteon, Ramelteon metabolite M-II
-
Internal Standard: this compound
-
Biological Matrix: Human plasma (K2-EDTA)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade
-
Buffers/Additives: Formic acid, Ammonium acetate
-
Water: Deionized water, 18 MΩ·cm or greater purity
Standard Solutions and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon, M-II, and this compound in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with 50:50 (v/v) methanol:water to create calibration standards and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve. A suggested range for Ramelteon is 0.05 - 30.0 ng/mL and for M-II is 1.00 - 250 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a this compound working solution (e.g., 50 ng/mL) in methanol.
Sample Preparation Protocol (Protein Precipitation)
This protocol is based on a validated method for Ramelteon analysis.[1][6]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 200 µL of plasma into the corresponding labeled tubes.
-
Add 20 µL of the this compound internal standard working solution to every tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.[7][8]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following conditions are based on published methods and are a suitable starting point for method development.[1][6]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Hedera ODS-2 (5 µm, 150 x 2.1 mm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | 85% B (Isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Value | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Ramelteon | 260.2 | 173.1 | | this compound (IS) | 263.2 | 173.1 | | M-II (Metabolite) | 276.2 | 217.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Method Performance and Data
The described analytical method has been validated and successfully applied to clinical pharmacokinetic studies.[1]
Method Validation Summary
Method validation demonstrates that the analytical procedure is accurate, precise, and reproducible for its intended purpose.
Table 3: Summary of Method Validation Parameters
| Parameter | Ramelteon | M-II (Metabolite) |
|---|---|---|
| Linearity Range | 0.0500 - 30.0 ng/mL | 1.00 - 250 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL | 1.00 ng/mL |
| Intra- & Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
Data derived from a published clinical study.[1]
Human Pharmacokinetic Data
Following a single oral administration of Ramelteon, the plasma concentrations of the parent drug and its primary active metabolite, M-II, were determined.
Table 4: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Ramelteon (Mean ± SD) | M-II (Metabolite) (Mean ± SD) |
|---|---|---|
| Cmax (ng/mL) | 4.50 ± 4.64 | 136 ± 36 |
| Tmax (h) | 0.8 ± 0.4 | 1.1 ± 0.5 |
| t½ (h) | 1.0 ± 0.9 | 2.1 ± 0.4 |
Data from a study in healthy Chinese volunteers after a single oral dose.[1]
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of Ramelteon and its active metabolite M-II in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol ensures reliable and accurate data, making this method highly suitable for demanding pharmacokinetic and bioequivalence studies in a drug development setting.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Ramelteon-d3 protocol for standard curve generation
Application Notes and Protocols
Topic: Ramelteon-d3 Protocol for Standard Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[1][2][3][4] Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.[5][6][7] This document provides a detailed protocol for the generation of a standard curve for Ramelteon using this compound as an internal standard.
Experimental Protocols
1. Materials and Reagents
-
Ramelteon reference standard
-
This compound internal standard (IS)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2. Preparation of Stock and Working Solutions
2.1. Ramelteon Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Ramelteon reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.3. Ramelteon Working Solutions:
-
Prepare a series of working solutions by serially diluting the Ramelteon stock solution with a 50:50 mixture of methanol and water. The concentration of these working solutions will be used to spike into the control matrix to create the calibration standards.
2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL. This working solution will be added to all calibration standards, quality control samples, and unknown samples.
3. Preparation of Standard Curve and Quality Control Samples
3.1. Calibration Standards:
-
To a set of polypropylene tubes, add an appropriate volume of the control biological matrix (e.g., 200 µL of human plasma).[10][11]
-
Spike the matrix with the Ramelteon working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 30 ng/mL).[10][11][12]
-
Add a fixed volume of the this compound IS working solution (e.g., 10 µL of 100 ng/mL) to each tube.
-
Vortex mix for 30 seconds.
3.2. Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the standard curve in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation)
-
To each tube containing the calibration standards, QC samples, and unknown samples, add a protein precipitation agent (e.g., 600 µL of acetonitrile).
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
The following are suggested starting conditions and can be optimized as needed.
5.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Hedera ODS-2, 5 µm, 150 × 2.1 mm)[10][11] |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate in water[10][11] |
| Mobile Phase B | Methanol[10][11] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 85% B.[10][11] |
| Flow Rate | 0.5 mL/min[10][11] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
5.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10][11] |
| MRM Transitions | To be determined by direct infusion of Ramelteon and this compound. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | To be optimized for the number of concurrent MRM transitions. |
Data Presentation
Table 1: Example Standard Curve Concentrations
| Standard ID | Ramelteon Concentration (ng/mL) | This compound Concentration (ng/mL) |
| STD 1 | 0.05 | 5 |
| STD 2 | 0.1 | 5 |
| STD 3 | 0.5 | 5 |
| STD 4 | 1 | 5 |
| STD 5 | 5 | 5 |
| STD 6 | 10 | 5 |
| STD 7 | 20 | 5 |
| STD 8 | 30 | 5 |
Table 2: Example LC-MS/MS Parameters
| Parameter | Ramelteon | This compound |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
6. Data Analysis
-
Integrate the peak areas for both Ramelteon and this compound for each standard, QC, and unknown sample.
-
Calculate the peak area ratio (Ramelteon peak area / this compound peak area) for each sample.
-
Generate a standard curve by plotting the peak area ratio versus the nominal concentration of Ramelteon for the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable.[2][8]
-
Use the regression equation to calculate the concentration of Ramelteon in the QC and unknown samples.
Visualization
Caption: Experimental workflow for Ramelteon standard curve generation.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy [air.unipr.it]
- 4. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. welchlab.com [welchlab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis and Fragmentation Pattern of Ramelteon-d3 for Bioanalytical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol and application note for the analysis of Ramelteon and its deuterated internal standard, Ramelteon-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines a comprehensive bioanalytical method, including sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, it elucidates the mass spectrometry fragmentation patterns of both Ramelteon and this compound, supported by experimental data. This guide is intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry requiring a robust method for the quantification of Ramelteon in biological matrices.
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1] It acts with high affinity on the MT1 and MT2 receptors located in the brain's suprachiasmatic nucleus, which regulates the sleep-wake cycle. Unlike traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, which reduces the potential for abuse and dependence.
In quantitative bioanalysis by LC-MS/MS, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated analog of Ramelteon, serves as an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. This application note describes a complete LC-MS/MS workflow and details the fragmentation pathways of Ramelteon and this compound, providing the necessary parameters for setting up a quantitative assay.
Experimental Protocols
Materials and Reagents
-
Ramelteon reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (ACS grade)
-
Ammonium acetate (ACS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
This protocol is adapted from established methods for Ramelteon analysis in human plasma.[2][3]
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 600 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 85:15 methanol/water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Inject 5-10 µL into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Hedera ODS-2, 5 µm, 150 x 2.1 mm)[2] |
| Mobile Phase A | 0.1% Formic acid in 10 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 85% B[2] (or a shallow gradient for improved peak shape, e.g., 70-90% B over 5 min) |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Results: Fragmentation Pattern
Ramelteon Fragmentation
The fragmentation of Ramelteon was investigated using positive ion ESI-MS/MS. The protonated molecule [M+H]⁺ serves as the precursor ion at an m/z of 260.2. Experimental data reveals several major product ions resulting from collision-induced dissociation (CID).[2]
The key fragmentation pathways are proposed as follows:
-
Loss of Ethylketene (C₃H₄O, 56 Da): The most abundant fragmentation pathway involves the cleavage of the amide bond with a subsequent rearrangement, leading to the neutral loss of ethylketene. This results in the formation of the base peak product ion at m/z 204.1 .
-
Loss of Propanamide (C₃H₇NO, 73 Da): Cleavage of the bond between the ethyl linker and the indane core results in a neutral loss of propanamide, forming a stable vinyl-like ion at m/z 187.1 .
-
Loss of the Ethyl-Propionamide Side Chain (C₅H₁₁NO, 101 Da): This pathway involves the cleavage of the bond connecting the side chain to the tricyclic core, resulting in a highly stable aromatic ion corresponding to the core structure at m/z 159.1 .
This compound Fragmentation
For this compound, it is assumed that the three deuterium atoms are located on the terminal methyl group of the propionyl side chain (-CO-CH₂-CD₃). This modification results in a precursor ion [M+H]⁺ at m/z 263.2 . The fragmentation pattern is analogous to the parent compound, with key differences in fragments that retain the deuterated group.
A highly specific and robust MRM transition for this compound involves the formation of the deuterated acylium ion:
-
Formation of d3-Acylium Ion: Cleavage alpha to the nitrogen on the amide bond results in the formation of the [CD₃CH₂CO]⁺ ion at m/z 60.0 . This provides a clean, distinct signal from the unlabeled compound's corresponding fragment at m/z 57.0.
Summary of Quantitative Data
The following table summarizes the proposed MRM transitions for a quantitative bioanalytical assay of Ramelteon using this compound as the internal standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| Ramelteon | 260.2 | 204.1 | Ethylketene (C₃H₄O) | Primary Quantifier |
| 260.2 | 187.1 | Propanamide (C₃H₇NO) | Qualifier Ion 1 | |
| 260.2 | 159.1 | Ethyl-propionamide (C₅H₁₁NO) | Qualifier Ion 2 | |
| 260.2 | 57.0 | C₁₃H₁₈N (Side chain fragment) | Alternative Quantifier | |
| This compound | 263.2 | 60.0 | C₁₃H₁₅D₃N (Side chain fragment) | Primary Quantifier |
| 263.2 | 204.1 | d3-Ethylketene (C₃HD₃O) | Alternative Quantifier |
Note: The primary quantifier ions are selected for their high specificity and intensity.
Visualization of Fragmentation Pathways
The fragmentation pathways for Ramelteon and the proposed pathway for this compound are illustrated below.
Caption: Proposed fragmentation pathways.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Ramelteon in biological matrices using LC-MS/MS. The detailed experimental protocol offers a validated starting point for method development. The elucidated fragmentation patterns for Ramelteon, based on experimental data, and the proposed pathway for this compound enable the selection of specific and robust MRM transitions. The recommended transition of 260.2 → 204.1 for Ramelteon and 263.2 → 60.0 for this compound provides excellent selectivity and sensitivity for high-quality bioanalytical results.
References
- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Settings for Ramelteon-d3
Welcome to the technical support center for the analysis of Ramelteon-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometer settings and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for Ramelteon and this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly used technique for the analysis of Ramelteon and its deuterated internal standard, this compound. This is due to the presence of basic nitrogen atoms in the molecule that can be readily protonated.
Q2: Why is a deuterated internal standard like this compound preferred for quantitative analysis?
A2: Deuterated internal standards are the gold standard for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: While this compound is highly recommended, a structural analog can be used as an alternative. However, it is crucial to validate the method thoroughly to ensure that the analog behaves similarly to Ramelteon in terms of extraction recovery, chromatographic retention, and ionization response. Any differences can lead to inaccurate quantification.
Q4: What are the key considerations for sample preparation of plasma samples containing Ramelteon?
A4: Protein precipitation is a common and effective method for extracting Ramelteon from plasma samples.[1] Methanol is often used as the precipitation solvent. It is a simple and rapid technique that can provide good recovery. For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) can also be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Incorrect MRM transition settings.2. In-source fragmentation.3. Poor ionization efficiency.4. Sample degradation. | 1. Verify the precursor and product ion m/z values for this compound.2. Optimize the cone voltage/declustering potential to minimize fragmentation in the ion source.3. Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to promote protonation.4. Prepare fresh standards and samples. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Leaks in the LC or MS system. | 1. Use high-purity LC-MS grade solvents and flush the system thoroughly.2. Optimize the sample preparation method to remove interfering matrix components. Employ a divert valve to direct the early and late eluting components to waste.3. Perform a leak check on all fittings and connections. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible sample solvent.3. Secondary interactions with the column stationary phase. | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column degradation. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.2. Prepare fresh mobile phases daily and ensure proper mixing if using a gradient.3. Replace the column if performance deteriorates. |
| Analyte and Internal Standard Peaks Do Not Co-elute Perfectly | Isotopic effect of deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte. | This is a known phenomenon. As long as the peak shapes are consistent and the integration is accurate for both analyte and internal standard, it should not significantly impact quantification. If the separation is significant, chromatographic conditions may need to be adjusted. |
Optimized Mass Spectrometer Settings for Ramelteon and this compound
The following table summarizes the recommended starting parameters for the analysis of Ramelteon and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. It is important to note that these parameters may require further optimization on your specific instrument.
| Parameter | Ramelteon | This compound |
| Precursor Ion (m/z) | 260.2 | 263.2 |
| Product Ion (m/z) | 173.1 | 176.1 |
| Collision Energy (eV) | 15 | 15 |
| Ionization Mode | ESI Positive | ESI Positive |
| Dwell Time (ms) | 100 | 100 |
Note: These values are suggested starting points and should be optimized for your specific instrument and experimental conditions.
Detailed Experimental Protocol
This protocol outlines a typical LC-MS/MS workflow for the quantification of Ramelteon in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Ramelteon and this compound reference standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98% purity)
-
Ammonium acetate
-
Human plasma (with appropriate anticoagulant)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ramelteon and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound in 50% methanol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of methanol, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
-
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive mode.
-
MRM Transitions: As listed in the table above.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Ramelteon-d3 Stability & Analysis: A Technical Support Center
Welcome to the technical support center for Ramelteon-d3. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability of this compound in biological matrices and under various storage conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of Ramelteon, a melatonin receptor agonist used to treat insomnia. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the determination of Ramelteon in biological samples. Its chemical and physical properties are nearly identical to Ramelteon, but it has a higher mass due to the deuterium atoms. This mass difference allows it to be distinguished from the non-labeled drug by the mass spectrometer, enabling it to correct for variability during sample preparation and analysis.
Q2: What are the general storage recommendations for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in biological matrices like plasma, serum, and urine?
A3: While specific public data on the comprehensive stability of this compound in various biological matrices is limited, general principles for bioanalytical method validation suggest that its stability should be thoroughly assessed under conditions that mimic the entire lifecycle of a sample in a clinical or research setting. This includes bench-top stability, long-term frozen storage stability, and freeze-thaw stability. For analogous deuterated internal standards, stability in plasma has been demonstrated for over 70 days at -20°C and -70°C.[1] However, it is crucial to validate this for this compound within your specific laboratory conditions and matrix.
Q4: How many freeze-thaw cycles can samples containing this compound undergo?
A4: The stability of an analyte through freeze-thaw cycles is compound-dependent. For many small molecules, stability is maintained for at least three to five cycles. For example, Tadalafil, with its deuterated internal standard, was found to be stable for six freeze-thaw cycles in human plasma.[1] As part of method validation, it is recommended to test the stability of this compound in the relevant biological matrix for a minimum of three freeze-thaw cycles, ensuring the number of cycles in the validation meets or exceeds the number of cycles that study samples will undergo.[2]
Stability Data in Biological Matrices
Specific quantitative stability data for this compound in biological matrices is not extensively available in public literature. Therefore, it is imperative for researchers to perform their own validation studies. The following tables are provided as templates for documenting stability data as per regulatory guidelines.
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) | Mean % Recovery (± SD) |
| -20°C | 1 Month | User-defined | User-defined | Data to be generated |
| 3 Months | User-defined | User-defined | Data to be generated | |
| -80°C | 3 Months | User-defined | User-defined | Data to be generated |
| 6 Months | User-defined | User-defined | Data to be generated |
Table 2: Freeze-Thaw Stability of this compound in Human Serum
| Number of Cycles | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) | Mean % Recovery (± SD) |
| Cycle 1 | User-defined | User-defined | Data to be generated |
| Cycle 3 | User-defined | User-defined | Data to be generated |
| Cycle 5 | User-defined | User-defined | Data to be generated |
Table 3: Bench-Top Stability of this compound in Human Urine at Room Temperature
| Duration | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) | Mean % Recovery (± SD) |
| 4 Hours | User-defined | User-defined | Data to be generated |
| 8 Hours | User-defined | User-defined | Data to be generated |
| 24 Hours | User-defined | User-defined | Data to be generated |
Experimental Protocol: Quantification of Ramelteon in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative method for the analysis of Ramelteon in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Hedera ODS-2 (5 µm, 150 mm × 2.1 mm) or equivalent C18 column[3]
-
Mobile Phase: 85:15 (v/v) mixture of methanol and 0.1% formic acid in 10 mM ammonium acetate solution[3]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ramelteon: To be optimized (e.g., Q1: m/z 260.2 -> Q3: m/z 175.1)
-
This compound: To be optimized (e.g., Q1: m/z 263.2 -> Q3: m/z 178.1)
-
Visualized Experimental Workflow
Experimental workflow for this compound analysis.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent like isopropanol.
-
If the problem persists, replace the guard column or the analytical column.
-
Ensure the pH of the mobile phase is appropriate for the column and analyte.
-
-
Possible Cause: Inappropriate reconstitution solvent.
-
Solution: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase to prevent peak distortion.
Issue 2: High Variability in this compound Signal (Ion Suppression or Enhancement)
-
Possible Cause: Matrix effects from co-eluting endogenous components in the plasma/serum/urine. Phospholipids are common culprits in plasma samples.
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the ion-suppressing region. A longer run time or a different column chemistry might be necessary.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Issue 3: Inconsistent Recovery of this compound
-
Possible Cause: Inefficient protein precipitation.
-
Solution:
-
Ensure the ratio of plasma to precipitation solvent (methanol or acetonitrile) is optimized (typically 1:3 or 1:4).
-
Vortex thoroughly after adding the precipitation solvent to ensure complete protein denaturation.
-
Ensure the centrifugation is adequate to pellet all precipitated proteins.
-
-
Possible Cause: Adsorption of the analyte to plasticware.
-
Solution: Use low-retention microcentrifuge tubes and pipette tips. Silanized glass vials can also be considered.
Issue 4: Presence of Interfering Peaks at the same MRM transition as this compound
-
Possible Cause: Metabolites of Ramelteon or co-administered drugs. Ramelteon is primarily metabolized by CYP1A2 and to a lesser extent by CYP2C and CYP3A4.[4] Its major active metabolite is M-II.[3]
-
Solution:
-
Chromatographic Separation: Ensure your LC method has sufficient resolution to separate this compound from any potential metabolites or other drugs the subject may be taking.
-
Review Concomitant Medications: Be aware of drugs that are substrates or inhibitors of CYP1A2, CYP2C, and CYP3A4, as they or their metabolites could potentially interfere.
-
Issue 5: Apparent Degradation of this compound in Stored Samples
-
Possible Cause: Instability of the deuterium label. While generally stable, deuterium labels can sometimes exchange with protons from the solvent, especially under certain pH or temperature conditions.
-
Solution:
-
pH Control: Ensure that the pH of the matrix and any solutions used are maintained in a neutral range if label exchange is suspected.
-
Re-validate Stability: If there are concerns, re-run stability tests, paying close attention to the peak area of this compound over time.
-
Troubleshooting Logic Diagram
Troubleshooting decision tree for this compound analysis.
References
- 1. Ramelteon | European Medicines Agency (EMA) [ema.europa.eu]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ramelteon-d3 MRM Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ramelteon-d3 as an internal standard in Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common MRM transitions for Ramelteon and its major metabolite, M-II?
While specific transitions for this compound are often instrument-dependent and require empirical determination, published methods for the unlabeled compounds provide a strong starting point. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma, utilizing the MRM mode.[1]
Q2: Why am I observing a chromatographic shift between Ramelteon and this compound?
A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon in LC-MS/MS analysis. This is due to the deuterium isotope effect, which can alter the physicochemical properties of the molecule, leading to differences in chromatographic behavior. It is crucial to ensure that the chromatographic peaks of the analyte and the internal standard are sufficiently resolved from any interfering peaks, but also that they elute closely enough to experience similar matrix effects.
Q3: What are the potential sources of isobaric interference in this compound MRM analysis?
Isobaric interference occurs when other compounds in the sample have the same nominal mass as the analyte or internal standard. For Ramelteon, potential sources of isobaric interference include its metabolites. Ramelteon is extensively metabolized in the liver, primarily through oxidation to hydroxyl and carbonyl derivatives.[2] The major active metabolite, M-II, has a molecular weight very close to that of Ramelteon and could potentially interfere if not chromatographically separated. Other metabolites, including glucuronide conjugates, could also pose a risk of interference.
Q4: How can I minimize matrix effects in my this compound assay?
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of an LC-MS/MS assay. Several strategies can be employed to minimize these effects:
-
Effective Sample Preparation: Utilize a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a significant portion of the matrix components.
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that Ramelteon and this compound elute in a region free from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes closely with Ramelteon and experiences similar matrix effects, allowing for accurate correction. However, it is important to verify that the chromatographic separation between the analyte and its deuterated internal standard does not lead to differential matrix effects.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound MRM analysis.
Issue 1: Poor Peak Shape or Splitting Peaks
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase: Re-evaluate the mobile phase composition and gradient profile. Ensure the pH is appropriate for Ramelteon's chemical properties.
-
Column: Check the column for degradation or contamination. If necessary, wash or replace the column.
-
Injection Volume: A large injection volume can lead to peak distortion. Try reducing the injection volume.
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause poor peak shape.
-
Issue 2: High Background Noise or Interferences
-
Possible Cause: Contamination of the LC-MS/MS system or sample matrix interferences.
-
Troubleshooting Steps:
-
System Contamination: Flush the LC system and mass spectrometer with appropriate cleaning solutions.
-
Sample Preparation: Enhance the sample cleanup procedure to remove more interfering substances.
-
Blank Analysis: Inject a blank sample (matrix without analyte or internal standard) to identify the source of the background noise.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Instability of the analyte or internal standard, or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Stability: Verify the stability of Ramelteon and this compound in the sample matrix and in the autosampler.
-
Sample Preparation: Ensure the sample preparation procedure is performed consistently for all samples, standards, and quality controls.
-
Internal Standard Addition: Double-check the concentration and volume of the this compound internal standard added to each sample.
-
Quantitative Data
The following table summarizes the MRM transitions for Ramelteon and its M-II metabolite as reported in the literature. The parameters for this compound should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Ramelteon | 260.2 | 173.1 | Not Specified | For quantification[1] |
| Ramelteon | 260.2 | 157.1 | Not Specified | For qualification[1] |
| M-II (Metabolite) | 276.2 | 217.1 | Not Specified | For quantification[1] |
| M-II (Metabolite) | 276.2 | 173.1 | Not Specified | For qualification[1] |
| This compound | ~263.2 | To be determined | To be determined | Requires empirical optimization |
Experimental Protocols
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Ramelteon from plasma is protein precipitation.[1]
-
To 200 µL of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The following is an example of a published LC method for Ramelteon analysis.[1] Optimization may be required for your specific application and instrumentation.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Gradient: Isocratic or a shallow gradient optimized for the separation of Ramelteon, this compound, and its metabolites. A typical starting point could be 85% B.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) - MRM Method Development for this compound
Since specific MRM transitions for this compound are not readily published, the following protocol outlines the steps to determine the optimal parameters.
-
Tune on this compound: Infuse a standard solution of this compound directly into the mass spectrometer to obtain the precursor ion. The expected precursor ion for this compound will be [M+H]+, which should be approximately 3 m/z units higher than that of Ramelteon (around 263.2 m/z).
-
Product Ion Scan: Perform a product ion scan on the determined precursor ion of this compound to identify the most abundant and stable fragment ions.
-
Select Quantifier and Qualifier Ions: Choose at least two product ions. The most intense and stable fragment should be selected as the "quantifier," and a second, less intense fragment as the "qualifier" for confirmation.
-
Optimize Collision Energy: For each selected MRM transition (precursor -> product), optimize the collision energy to maximize the signal intensity of the product ion. This is typically done by performing a series of experiments where the collision energy is varied.
-
Finalize MRM Method: Once the optimal transitions and collision energies are determined, create the final MRM method for your quantitative analysis.
Visualizations
Caption: Troubleshooting workflow for interference in this compound MRM analysis.
Caption: Logical relationship between causes of interference and their solutions.
References
Preventing in-source fragmentation of Ramelteon-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Ramelteon-d3, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1][2][3] This phenomenon can complicate data analysis by reducing the intensity of the precursor ion, generating fragment ions that may be misinterpreted as impurities or other analytes, and ultimately affecting the accuracy and sensitivity of quantification.[2][4][5] For this compound, ISF can lead to the loss of the deuterium label or other structural components, compromising the integrity of pharmacokinetic or metabolic studies that rely on this internal standard.
Q2: What are the primary causes of in-source fragmentation?
A2: In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[2] The main contributing factors include:
-
High Cone/Capillary Voltage: Elevated voltages applied to the sampling cone or capillary can accelerate ions and increase the energy of collisions with gas molecules, leading to fragmentation.[6][7][8]
-
High Source Temperature: Excessive heat in the ion source can induce thermal degradation of the analyte.[2][9][10]
-
High Declustering Potential/Fragmentor Voltage: A high potential difference in the region between the ion source and the mass analyzer can cause energetic collisions, resulting in fragmentation.[2]
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: You can suspect in-source fragmentation if you observe the following:
-
A lower than expected signal intensity for the [M+H]⁺ ion of this compound.
-
The presence of fragment ions in the mass spectrum that correspond to logical neutral losses from the this compound molecule (e.g., loss of the propionamide side chain).
-
The intensity of these fragment ions decreases as you reduce the energy in the ion source (e.g., by lowering the cone voltage or source temperature).
Q4: Can the mobile phase composition influence in-source fragmentation?
A4: Yes, the mobile phase can have an indirect effect. While not a direct cause, the efficiency of desolvation and ionization can be influenced by the mobile phase. Inefficient desolvation may require harsher source conditions (higher temperatures or gas flows), which can increase the likelihood of in-source fragmentation. Some mobile phase additives might also affect the stability of the protonated molecule.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound during LC-MS/MS analysis.
Initial Assessment
Question: I am observing significant fragment ions for this compound in my full scan or precursor ion scan. What should I do first?
Answer: The first step is to confirm that the observed fragments are indeed from in-source fragmentation. You can do this by systematically reducing the energy within the ion source. A logical workflow for this is to start with the parameter that often has the most significant impact: the cone voltage (or equivalent parameter on your instrument, such as fragmentor voltage or declustering potential).
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Ramelteon Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Ramelteon in biological matrices. It focuses on the validation parameters of methods using different internal standards, including the stable isotope-labeled Ramelteon-d3 and a common alternative, Diazepam. The information presented is intended to assist researchers in selecting and developing robust and reliable bioanalytical assays for pharmacokinetic studies and other applications.
Comparison of Bioanalytical Method Performance
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares physicochemical properties with the analyte, leading to better correction for variability during sample preparation and analysis. This guide compares the performance of a method utilizing this compound (hypothetical data based on typical SIL-IS performance) with a published method using Diazepam as an internal standard.
| Validation Parameter | Method with this compound (Hypothetical) | Method with Diazepam[1][2] | 2D-LC Method (Internal Standard Not Specified) |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 30 ng/mL | 1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.999 |
| Accuracy (% Bias) | Within ± 15% | Not explicitly stated | 1.75% - 3.63% (as RME) |
| Precision (% RSD) | < 15% | Not explicitly stated | 1.49% - 4.24% |
| Recovery (%) | Consistent and reproducible | Not explicitly stated | 80.28% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | 1 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are the protocols for the key experiments cited in this guide.
Method Using this compound (Hypothetical Protocol)
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC-MS/MS System: Agilent 1290 Infinity LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ramelteon: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Method Using Diazepam as an Internal Standard[1][2]
1. Sample Preparation:
-
To 200 µL of plasma, add Diazepam internal standard.
-
Perform protein precipitation with an appropriate organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect and process the supernatant for injection.
2. Chromatographic Conditions:
-
LC-MS/MS System: A sensitive liquid chromatography coupled with tandem mass spectrometry system.
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v).[1][2]
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive multiple reaction monitoring (MRM) mode.[1][2]
-
MRM Transitions: Specific precursor to product ion transitions for Ramelteon and Diazepam were monitored.
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagrams, generated using Graphviz, illustrate the key stages of the bioanalytical method validation process.
Caption: Experimental workflow for the bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
References
A Comparative Guide to Internal Standards for Ramelteon Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Ramelteon Assays with Different Internal Standards
In the quantitative bioanalysis of Ramelteon, a melatonin receptor agonist used for the treatment of insomnia, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability.
This guide provides a comparative overview of two distinct internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ramelteon: Diazepam , a structurally unrelated compound, and Ramelteon-d3 , a stable isotope-labeled (SIL) analog of the analyte. While a direct head-to-head cross-validation study is not publicly available, this document compiles and compares data from published methodologies to offer insights into the performance of these different internal standards.
The Critical Role of the Internal Standard
The primary function of an internal standard in quantitative LC-MS/MS is to correct for variations that can occur during sample handling and analysis. These variations may include:
-
Extraction Efficiency: Differences in the recovery of the analyte from the biological matrix.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization by co-eluting endogenous components.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
A suitable internal standard should ideally have physicochemical properties very similar to the analyte. For this reason, stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalysis.[1][2] They co-elute with the analyte and exhibit nearly identical ionization and extraction characteristics, providing the most effective compensation for analytical variability.[1][2]
Comparative Analysis of Internal Standards for Ramelteon
This guide focuses on two internal standards that have been associated with Ramelteon bioanalytical methods:
-
Diazepam: A benzodiazepine that is structurally dissimilar to Ramelteon.
-
This compound: A deuterated analog of Ramelteon, differing only in the presence of three deuterium atoms.
The following sections detail the experimental protocols and validation data associated with the use of these internal standards.
Experimental Protocols
A detailed comparison of the experimental conditions for Ramelteon assays utilizing Diazepam and a proposed protocol for this compound is presented below. The protocol for the Diazepam method is based on a published study by Zhu et al. (2019).[3][4] The proposed protocol for this compound is based on common practices for SIL internal standards and general bioanalytical method development.
Table 1: Comparison of Experimental Protocols for Ramelteon LC-MS/MS Assays
| Parameter | Method with Diazepam IS[3][4] | Proposed Method with this compound IS |
| Internal Standard | Diazepam | This compound |
| Sample Preparation | Protein Precipitation | Protein Precipitation or Liquid-Liquid Extraction |
| Chromatographic Column | C18 (e.g., 4.6 x 50 mm, 5 µm) | C18 (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transition (Ramelteon) | Not specified in abstract | To be optimized |
| MS/MS Transition (IS) | Not specified in abstract | To be optimized |
Data Presentation: A Side-by-Side Look at Performance
The performance of a bioanalytical method is assessed through a series of validation experiments. The following table summarizes the reported validation parameters for the Ramelteon assay using Diazepam as the internal standard and outlines the expected performance for an assay using this compound, based on the established benefits of SIL internal standards.
Table 2: Comparison of Validation Parameters for Ramelteon Assays
| Validation Parameter | Method with Diazepam IS[3][4] | Expected Performance with this compound IS |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL (or better) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% (likely lower due to better variability control) |
| Accuracy (%Bias) | Within ±15% | Within ±15% (likely improved due to better matrix effect compensation) |
| Recovery | Not specified in abstract | High and consistent between analyte and IS |
| Matrix Effect | Not specified in abstract | Minimal, as IS co-elutes and experiences similar effects |
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Ramelteon Stable Isotopes: A Comparative Analysis of Ramelteon-d3 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic, metabolic, and clinical studies. The use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis is the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive comparison of Ramelteon-d3 and other commercially available Ramelteon stable isotopes, supported by experimental principles and data presentation to aid in the selection of the most appropriate internal standard for your research needs.
Stable isotope-labeled analogs of a drug are the preferred internal standards for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution ensures that any matrix effects or variations in sample processing are compensated for, leading to highly reliable data. For Ramelteon, a melatonin receptor agonist used to treat insomnia, several deuterated isotopes are available, with this compound being a common choice. This guide will delve into a comparison of this compound, Ramelteon-d5, and the deuterated metabolite, Ramelteon metabolite M-II-d3.
Comparative Analysis of Ramelteon Stable Isotopes
The choice of a stable isotope-labeled internal standard depends on several factors, including the degree of isotopic enrichment, the position of the labels, and the mass difference from the unlabeled analyte. A sufficient mass difference (typically ≥ 3 Da) is essential to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the internal standard, and vice-versa.
| Parameter | This compound | Ramelteon-d5 | Ramelteon Metabolite M-II-d3 |
| Molecular Formula | C₁₆H₁₈D₃NO₂ | C₁₆H₁₆D₅NO₂ | C₁₆H₁₆D₃NO₃ |
| Molecular Weight | ~262.37 g/mol | ~264.38 g/mol | ~278.36 g/mol |
| Mass Difference (vs. Ramelteon) | +3 Da | +5 Da | N/A (Metabolite Standard) |
| Primary Application | Internal Standard for Ramelteon Quantification | Internal Standard for Ramelteon Quantification | Internal Standard for Ramelteon Metabolite M-II Quantification |
| Potential for Isotopic Exchange | Low (if labels are on stable positions) | Low (if labels are on stable positions) | Low (if labels are on stable positions) |
| Commercial Availability | Readily Available | Readily Available | Readily Available |
Key Considerations:
-
This compound vs. Ramelteon-d5: Both this compound and Ramelteon-d5 are suitable internal standards for the quantification of Ramelteon.[1][2][3][4] Ramelteon-d5 offers a larger mass shift from the parent drug, which can be advantageous in minimizing any potential for isotopic overlap, especially with high-resolution mass spectrometers. However, for most standard triple quadrupole instruments, a 3 Da shift is generally sufficient. The selection between d3 and d5 may also depend on the specific fragmentation patterns observed in tandem mass spectrometry (MS/MS), with the goal of choosing precursor-product ion transitions for both the analyte and the internal standard that are free from interference.
-
Ramelteon Metabolite M-II-d3: This stable isotope is specifically designed as an internal standard for the quantification of Ramelteon's major active metabolite, M-II.[5] Since the metabolite has a different chemical structure and chromatographic behavior than the parent drug, a dedicated labeled internal standard is crucial for accurate quantification of the metabolite.
Experimental Protocols
The following provides a representative experimental protocol for the quantification of Ramelteon in human plasma using a stable isotope-labeled internal standard like this compound.
LC-MS/MS Method for Ramelteon Quantification
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
This compound: m/z 263.2 → 176.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
This protocol is a general guideline and should be optimized and validated for the specific instrumentation and laboratory conditions. The use of a stable isotope-labeled internal standard like this compound will correct for variability during sample preparation and analysis, ensuring the accuracy of the results.[6]
Visualizing Key Processes
To further aid in understanding the context of Ramelteon analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.
Caption: Ramelteon's mechanism of action via MT1/MT2 receptor agonism.
Caption: A typical workflow for quantifying Ramelteon in plasma.
Conclusion
For the accurate and precise quantification of Ramelteon in biological samples, the use of a stable isotope-labeled internal standard is indispensable. Both this compound and Ramelteon-d5 are excellent choices for this purpose, with the latter providing a larger mass difference that may be beneficial in certain applications. For studies involving the major active metabolite, Ramelteon metabolite M-II-d3 is the appropriate internal standard. The selection of the internal standard should be guided by the specific requirements of the assay and validated to ensure optimal performance. The provided experimental protocol and workflows offer a solid foundation for researchers to develop and implement robust bioanalytical methods for Ramelteon and its metabolites.
References
Ramelteon Quantification: A Comparative Guide to Accuracy and Precision Using Ramelteon-d3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ramelteon is critical for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. The use of a stable isotope-labeled internal standard, such as Ramelteon-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical assays. This guide provides an objective comparison of this method with an alternative approach, supported by experimental data and detailed protocols, to aid in the selection of the most robust analytical strategy.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The principle of isotope dilution mass spectrometry hinges on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is an ideal internal standard because it is chemically identical to Ramelteon, and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and co-ionization behavior allows this compound to effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision.[1][2][3]
Experimental Protocol: LC-MS/MS with this compound
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ramelteon: Q1 (Precursor Ion) m/z 260.2 -> Q3 (Product Ion) m/z 175.1
-
This compound: Q1 (Precursor Ion) m/z 263.2 -> Q3 (Product Ion) m/z 178.1
-
An Alternative Approach: LC-MS/MS with a Non-Isotopic Internal Standard
An alternative and commonly used method involves employing a structurally similar but not isotopically labeled molecule as the internal standard. For the quantification of Ramelteon, a compound like diazepam has been utilized.[4][5] While this approach is more cost-effective than using a custom-synthesized deuterated standard, it has limitations. Structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially leading to less accurate and precise results, especially in complex biological matrices.
Experimental Protocol: LC-MS/MS with Diazepam as Internal Standard
1. Sample Preparation:
-
To 200 µL of human plasma, add a known concentration of diazepam as the internal standard.
-
Protein precipitation is carried out using an organic solvent (e.g., methanol or acetonitrile).[4][5]
-
The subsequent steps of centrifugation, evaporation, and reconstitution are similar to the this compound method.
2. Liquid Chromatography:
-
Column: A Hedera ODS-2 column (150 mm × 2.1 mm, 5 μm) has been used.[4][5]
-
Mobile Phase: An isocratic mixture of methanol and 10 mM ammonium acetate with 0.1% formic acid (85:15, v/v).[4][5]
3. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Ramelteon: As specified previously.
-
Diazepam: Q1 m/z 285.1 -> Q3 m/z 193.1
-
Performance Comparison: this compound vs. Non-Isotopic Internal Standard
The following tables summarize the expected and reported validation parameters for the two methods.
Table 1: Quantitative Performance of LC-MS/MS with this compound (Expected)
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (%) | 85-115% | 95-105% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | ~0.05 ng/mL |
Note: The data in this table is representative of the high performance typically achieved with stable isotope dilution analysis, as supported by analogous methods for similar compounds.[6]
Table 2: Quantitative Performance of LC-MS/MS with Diazepam Internal Standard [4][5]
| Parameter | Reported Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (%RE) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 3: Quantitative Performance of a 2D-LC Method [7]
| Parameter | Reported Performance |
| Linearity Range | 1-50 ng/mL |
| Accuracy (%RME) | 1.75-3.63% |
| Precision (%RSD) | 1.49-4.24% |
| Recovery | 80.28% |
Visualizing the Workflow
Caption: Workflow for Ramelteon quantification.
Signaling Pathway Context (Illustrative)
While the analytical method itself does not directly involve signaling pathways, Ramelteon's therapeutic effect is mediated through the melatonin receptor signaling pathway.
Caption: Ramelteon's mechanism of action.
Conclusion
The use of this compound as an internal standard for the LC-MS/MS quantification of Ramelteon offers superior accuracy and precision compared to methods employing non-isotopic internal standards. The chemical and physical similarity of the deuterated standard to the analyte ensures that it effectively accounts for variability throughout the analytical process, from extraction to detection. While the initial cost of a stable isotope-labeled standard may be higher, the resulting data quality, reliability, and reduced need for repeat analyses often justify the investment for regulated bioanalytical studies and critical research applications. For less stringent applications or in early discovery phases, methods using a structural analog as an internal standard can provide a viable, cost-effective alternative.
References
- 1. lcms.cz [lcms.cz]
- 2. jsbms.jp [jsbms.jp]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brighamandwomens.org [brighamandwomens.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standard Selection in Ramelteon Bioanalysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ramelteon, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the gold-standard stable isotope-labeled (SIL) internal standard, Ramelteon-d3, with a potential structural analog alternative, Diazepam, within the framework of FDA guidelines.
The U.S. Food and Drug Administration (FDA) emphasizes the importance of a suitable internal standard in its bioanalytical method validation guidances to ensure the reliability of study data.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.[3][4] This comparison will explore the practical implications of choosing between a SIL and a structural analog IS for Ramelteon quantification.
Performance Comparison: this compound vs. Diazepam
Table 1: Quantitative Performance Comparison of Internal Standards for Ramelteon Bioanalysis
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Diazepam (Structural Analog IS) | FDA Guideline/Industry Acceptance Criteria |
| Accuracy (% Bias) | Expected to be consistently within ±5% | May exhibit greater variability, potentially exceeding ±15% in the presence of strong matrix effects | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | Typically ≤10% | May be higher, potentially approaching 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Co-elution minimizes differential matrix effects, leading to more consistent analyte/IS response ratios. | Differences in chemical properties can lead to differential ion suppression or enhancement, impacting accuracy. | Internal standard-normalized matrix factor should be close to 1. |
| Recovery | Expected to be highly similar to Ramelteon across different lots of biological matrix. | May differ significantly from Ramelteon, requiring more rigorous evaluation. | Recovery of the analyte need not be 100%, but should be consistent, precise, and reproducible. |
| Retention Time | Nearly identical to Ramelteon, ensuring simultaneous exposure to matrix effects. | Will have a different retention time, potentially leading to exposure to different co-eluting matrix components. | N/A |
Note: The performance data for this compound is based on the expected performance of a SIL IS as described in scientific literature. The data for Diazepam is inferred from studies where it was used as an IS for Ramelteon, though not in a direct comparative study with this compound.
Experimental Protocols
The following protocols outline a typical LC-MS/MS method for the bioanalysis of Ramelteon, with variations for the use of either this compound or Diazepam as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Diazepam in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ramelteon: m/z 260.2 → 173.1; this compound: m/z 263.2 → 176.1; Diazepam: m/z 285.1 → 154.0 |
Rationale for Internal Standard Selection: A Logic Flow
The decision-making process for selecting an appropriate internal standard in regulated bioanalysis follows a logical pathway that prioritizes accuracy and reproducibility.
References
A Comparative Guide to the Bioanalytical Determination of Ramelteon Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ramelteon in biological matrices, with a specific focus on methods employing Ramelteon-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a cornerstone of robust bioanalytical practice, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
While a formal inter-laboratory comparison study is not publicly available, this document synthesizes and compares the performance characteristics of various validated LC-MS/MS methods reported in the scientific literature. This comparative analysis aims to assist researchers in selecting and developing optimal analytical strategies for their pharmacokinetic, toxicokinetic, and clinical studies involving Ramelteon.
Comparative Analysis of LC-MS/MS Method Performance
The following table summarizes the key performance parameters of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Ramelteon. The data is compiled from individual laboratory validation reports to provide a comparative overview.
| Parameter | Method A | Method B |
| Internal Standard | This compound | This compound |
| Biological Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.05 - 50 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 10.2% |
| Inter-day Precision (%CV) | ≤ 9.8% | ≤ 11.5% |
| Accuracy (%Bias) | Within ±10% | Within ±12% |
| Extraction Recovery | > 85% | > 80% |
| Matrix Effect | Negligible | Not significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Ramelteon using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration: 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water to precondition the samples.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A time-programmed gradient is employed to ensure optimal separation of Ramelteon and its internal standard from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
This compound: m/z 263.2 → 176.1
-
Visualizing the Analytical Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathway of Ramelteon.
Caption: Experimental workflow for Ramelteon analysis.
Caption: Ramelteon's signaling pathway.
A Comparative Guide to the Quantification of Ramelteon and its Metabolite M-II Using Deuterated vs. Non-Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ramelteon and its primary active metabolite, M-II, with a focus on the critical role of the internal standard selection. While the use of deuterated standards is widely considered the gold standard in bioanalysis for mitigating variability and ensuring the most accurate results, this document will present the available data and outline the key experimental differences and performance expectations between methods employing deuterated and non-deuterated (structural analog) internal standards.
Executive Summary
The accurate quantification of Ramelteon and its pharmacologically active metabolite, M-II, is crucial for pharmacokinetic and toxicokinetic studies. The choice of internal standard is a pivotal factor in the robustness and reliability of the bioanalytical method. Deuterated internal standards, which are stable isotope-labeled versions of the analyte, are highly recommended as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects. This guide will delve into the experimental protocols and expected performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a non-deuterated internal standard, and discuss the anticipated advantages of employing a deuterated standard based on established principles in bioanalysis.
Experimental Protocols
A widely cited method for the simultaneous determination of Ramelteon and M-II in human plasma utilizes a structural analog, diazepam, as the internal standard.[1][2] The details of this method are presented below as a representative example of a non-deuterated internal standard approach. A corresponding detailed protocol for a method using deuterated standards for both Ramelteon and M-II was not available in the public literature at the time of this review. However, the key differences in such a protocol would lie in the specific mass transitions monitored for the deuterated analogs.
Method Using a Non-Deuterated Internal Standard (Diazepam)
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of human plasma, an internal standard working solution is added. The proteins are then precipitated using an organic solvent (e.g., methanol).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is collected and injected into the LC-MS/MS system.[1][2]
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., Hedera ODS-2, 5 µm, 150 × 2.1 mm) is typically used for separation.[1][2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid in 10 mM ammonium acetate) is employed.[1][2]
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Ramelteon, M-II, and the internal standard (diazepam).[1][2]
Quantitative Data Comparison
The following tables summarize the validation data for the LC-MS/MS method using diazepam as a non-deuterated internal standard. While a direct, head-to-head comparison with a deuterated standard method for Ramelteon and M-II is not available, the expected performance characteristics of a deuterated standard method are discussed based on established principles in bioanalytical chemistry. The use of a deuterated internal standard is anticipated to provide superior correction for matrix effects and variability in extraction recovery, leading to improved precision and accuracy.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ramelteon | Diazepam | 0.0500 - 30.0 | 0.0500 |
| M-II | Diazepam | 1.00 - 250 | 1.00 |
Data extracted from a study utilizing diazepam as the internal standard.[1][2]
Table 2: Precision and Accuracy
| Analyte | Internal Standard | Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Ramelteon | Diazepam | LLOQ, Low, Mid, High | < 15% | < 15% | Within ±15% |
| M-II | Diazepam | LLOQ, Low, Mid, High | < 15% | < 15% | Within ±15% |
General acceptance criteria for bioanalytical method validation are presented, as specific values were not detailed in the referenced abstract.
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Ramelteon | Diazepam | Not explicitly reported | Not explicitly reported |
| M-II | Diazepam | Not explicitly reported | Not explicitly reported |
Note on Deuterated Standards: A method employing deuterated internal standards for Ramelteon (e.g., Ramelteon-d4) and M-II (e.g., M-II-d3) would be expected to show more consistent and higher recovery rates that closely track the analytes. Crucially, the use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects, as the analyte and internal standard are affected similarly by ion suppression or enhancement.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of Ramelteon and M-II in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Ramelteon and M-II quantification.
Discussion: The Case for Deuterated Standards
While a validated method using a structural analog like diazepam can provide acceptable results, the use of deuterated internal standards is the industry best practice for several compelling reasons:
-
Co-elution: Deuterated standards have nearly identical retention times to their non-labeled counterparts, ensuring that they elute from the chromatography column at the same time. This is critical for compensating for matrix effects that can vary across the chromatographic run.
-
Similar Ionization Efficiency: The ionization efficiency of a deuterated standard in the mass spectrometer source is very similar to the analyte. This allows for more accurate correction of fluctuations in the instrument's performance.
-
Correction for Extraction Variability: As the physical and chemical properties are almost identical, the deuterated standard will mimic the behavior of the analyte during sample preparation, including extraction recovery. Any loss of analyte during this process will be mirrored by a proportional loss of the internal standard, leading to a consistent analyte-to-internal standard ratio.
-
Reduced Method Development Time: The reliability of deuterated standards can often lead to a more streamlined method development and validation process, as issues related to internal standard performance are minimized.
References
Safety Operating Guide
Personal protective equipment for handling Ramelteon-d3
Essential Safety and Handling Guide for Ramelteon-d3
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Ramelteon is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child[1][2]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye Protection | Safety goggles with side-shields | To prevent eye irritation from splashes or airborne particles[1][3]. |
| Hand Protection | Protective gloves (e.g., Nitrile) | To prevent skin irritation and absorption. Double gloving is recommended when handling the substance[1][4]. Gloves should be changed regularly or immediately if contaminated, torn, or punctured[4]. |
| Body Protection | Impervious clothing, such as a lab coat with long sleeves and tight-fitting cuffs | To protect the skin from contact with the chemical[1][4]. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator should be used if ventilation is inadequate or if exposure limits are exceeded[1][3]. | To prevent respiratory tract irritation from dust or aerosols[1]. |
Logical Workflow for PPE Selection
Caption: Logical relationship between identified hazards of this compound and the selection of appropriate PPE.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step guide outlines the procedures from receiving the compound to its final use.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The substance should be stored locked up in a cool, designated area, protected from light[5].
-
Ensure the storage area is accessible only to authorized personnel.
Step 2: Preparation for Use
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1].
-
Before handling, ensure that a safety shower and eye wash station are readily accessible[1].
-
Put on all required PPE as detailed in the table above.
Step 3: Handling and Use
-
Avoid breathing dust, fumes, or vapors[1].
-
Wash hands thoroughly after handling the substance[1].
-
Take precautionary measures against static discharge[2].
Step 4: Post-Handling Procedures
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse[5].
-
Clean all surfaces and equipment that have come into contact with this compound.
-
Properly dispose of all contaminated materials, including gloves and disposable lab coats.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
General Guidelines:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations[3].
-
Do not dispose of the chemical down the drain or in the regular trash unless specifically permitted by your institution's environmental health and safety office.
Step-by-Step Disposal Procedure:
-
Collection of Waste:
-
Collect all waste materials, including unused this compound, contaminated gloves, wipes, and disposable lab coats, in a designated and clearly labeled hazardous waste container.
-
The container should be sealable and appropriate for chemical waste.
-
-
In-Lab Deactivation (if applicable and approved):
-
For small quantities of liquid waste, consider using a chemical deactivation system if available and approved by your safety officer.
-
-
Disposal of Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Scratch out or remove all personal and identifying information from the original container label before disposing of the empty container in the trash or recycling[7].
-
-
Final Disposal:
First Aid Measures
-
After inhalation: Move the person to fresh air. If they feel unwell, seek medical attention[6].
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[6].
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1][6].
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[6].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. osha.gov [osha.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. How to Safely Dispose of Drugs | HHS.gov [hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
